5-(2,5-Dioxopyrrolidin-1-yl)-2-methoxybenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(2,5-Dioxopyrrolidin-1-yl)-2-methoxybenzene-1-sulfonyl chloride” is a complex organic molecule. It contains a pyrrolidinone ring (2,5-dioxopyrrolidin-1-yl), a methoxybenzene group (2-methoxybenzene), and a sulfonyl chloride group (1-sulfonyl chloride). Each of these groups has distinct chemical properties that would likely influence the overall behavior of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The pyrrolidinone ring and the methoxybenzene group would likely contribute to the compound’s overall polarity, while the sulfonyl chloride group could potentially make the compound reactive .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the sulfonyl chloride group, which is known to be reactive. It could potentially undergo substitution reactions with nucleophiles.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar pyrrolidinone ring and methoxybenzene group could influence its solubility, while the sulfonyl chloride group could affect its reactivity .Scientific Research Applications
Synthesis and Pharmacological Importance
5-(2,5-Dioxopyrrolidin-1-yl)-2-methoxybenzene-1-sulfonyl chloride is a crucial precursor in the synthesis of pharmacologically significant compounds. It's a part of the structure in various compounds, primarily exhibiting antitumor properties. Notably, it's used in synthesizing inhibitors of VEGFR2, a key angiogenic receptor, thereby playing a significant role in antiangiogenic therapies for tumor treatments. The synthesis process of these important polyheterosubstituted anilines from commercially available sulfonyl chlorides highlights its significance in medicinal chemistry (Murár, Addová, & Boháč, 2013).
Sensor Development for Heavy Metal Detection
This chemical is used in the development of sensors for detecting heavy metal ions. For instance, its derivatives have been employed in fabricating sensors for Co2+ ions. These sensors demonstrate high sensitivity and stability, making them valuable in environmental and healthcare fields for detecting toxic pollutants (Sheikh, Arshad, Rahman, Asiri, & Alamry, 2016).
Antibacterial and Surface Activity
Derivatives of this compound have shown promise in the field of antimicrobial activities. They have been found to possess considerable antibacterial activity, making them potential candidates for developing new antibacterial agents (El-Sayed, 2006).
Synthesis of Bioactive Compounds
The compound is integral in synthesizing various bioactive molecules. Its derivatives have been used in the synthesis of diverse compounds with potential biological activities, including antimicrobial and enzyme inhibitory properties. These findings indicate its versatility in the synthesis of therapeutically relevant molecules (Patel & Agravat, 2009).
Enhancing Monoclonal Antibody Production
In biotechnology, specifically in monoclonal antibody production using Chinese hamster ovary cell cultures, derivatives of this compound have been shown to improve production efficiency. This enhancement is crucial for medication supply and reducing medical costs (Aki, Katsumata, Kakihara, Nonaka, & Fujiwara, 2021).
Mechanism of Action
Target of Action
Similar compounds such as 2,5-dioxopyrrolidin-1-yl acrylate have been shown to interact with proteins, specifically modifying lysine residues .
Mode of Action
Based on its structural similarity to 2,5-dioxopyrrolidin-1-yl acrylate, it can be inferred that it may act as a protein crosslinker . It could potentially react with proteins to modify lysine residues .
Biochemical Pathways
The modification of lysine residues can have significant effects on protein structure and function, potentially influencing various biochemical pathways .
Result of Action
Based on its potential role as a protein crosslinker, it could influence protein structure and function, which could have downstream effects on cellular processes .
Future Directions
Properties
IUPAC Name |
5-(2,5-dioxopyrrolidin-1-yl)-2-methoxybenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO5S/c1-18-8-3-2-7(6-9(8)19(12,16)17)13-10(14)4-5-11(13)15/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEIQCVFFMSZPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)CCC2=O)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.